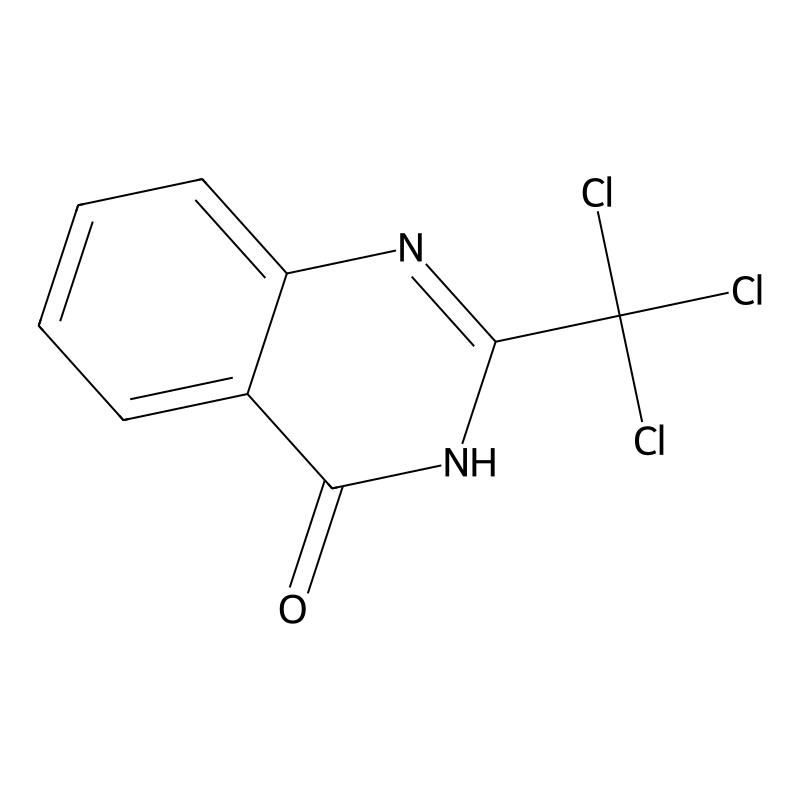

2-(Trichloromethyl)quinazolin-4(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimalarial Application

Antitumor Application

Anticonvulsant Application

Fungicidal Application

Antimicrobial Application

Anti-inflammatory Application

2-(Trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structure featuring a trichloromethyl group at the second position and a carbonyl group at the fourth position of the quinazoline ring. This compound is noted for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activity.

The chemical reactivity of 2-(Trichloromethyl)quinazolin-4(1H)-one includes:

- Hydration: The compound can undergo hydration reactions, leading to the formation of various derivatives.

- Addition Reactions: It is capable of participating in nucleophilic addition reactions, particularly with amines and alcohols.

- Hydrolysis: The trichloromethyl group can be hydrolyzed under acidic or basic conditions, yielding different functional groups .

Research indicates that 2-(Trichloromethyl)quinazolin-4(1H)-one exhibits significant biological activity, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Antitumor Activity: Studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration .

- Anti-inflammatory Effects: Certain derivatives have been observed to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The synthesis of 2-(Trichloromethyl)quinazolin-4(1H)-one can be achieved through several methods:

- Intramolecular C-H Activation: A novel approach involves a three-component reaction that utilizes C-H activation to form the quinazolinone structure with high yields .

- Condensation Reactions: Traditional methods include the condensation of o-aminonitriles with various reagents such as dimethylformamide or phosphorus oxychloride .

- Copper-Catalyzed Reactions: Recent studies have reported the use of copper-catalyzed one-pot multicomponent reactions to synthesize functionalized derivatives efficiently .

2-(Trichloromethyl)quinazolin-4(1H)-one has several potential applications:

- Medicinal Chemistry: Due to its biological activities, it is being investigated for use in developing new antimicrobial and anticancer drugs.

- Material Science: Its unique chemical properties make it suitable for synthesizing advanced materials and polymers.

- Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its potential pest control properties.

Interaction studies involving 2-(Trichloromethyl)quinazolin-4(1H)-one focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate the mechanism of action and therapeutic potential of this compound in treating diseases. For instance, molecular docking studies have indicated strong interactions with certain protein targets associated with cancer progression and bacterial resistance .

Several compounds share structural similarities with 2-(Trichloromethyl)quinazolin-4(1H)-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quinazoline | Basic quinazoline structure | Lacks halogen substituents; less reactive |

| 2-(Chloromethyl)quinazolin-4(1H)-one | Chloromethyl group instead of trichloromethyl | Generally less potent in biological assays |

| 4(3H)-Quinazolinone | Similar carbonyl group but no trichloromethyl | Lacks the additional reactivity from trichloromethyl |

| 2-(Bromomethyl)quinazolin-4(1H)-one | Bromine substituent | Different halogen chemistry; varied reactivity |

The presence of the trichloromethyl group in 2-(Trichloromethyl)quinazolin-4(1H)-one enhances its reactivity compared to other similar compounds, allowing for more diverse synthetic pathways and biological interactions. This unique feature contributes significantly to its potential applications in medicinal chemistry and materials science.

The compound 2-(Trichloromethyl)quinazolin-4(1H)-one represents a significant milestone in the evolution of quinazoline chemistry, emerging from the broader historical development of nitrogen-containing heterocyclic compounds in medicinal chemistry. The quinazoline scaffold itself has a rich history dating back to 1869 when Griess first prepared a quinazoline derivative through the reaction of cyanogens with anthranilic acid [1]. This foundational work established the groundwork for what would become one of the most important heterocyclic frameworks in pharmaceutical research.

The specific incorporation of the trichloromethyl group at the 2-position of the quinazoline ring represents a strategic modification that has proven to be crucial for biological activity. This structural feature was first recognized for its importance in antimalarial research, where the trichloromethyl group was identified as a key pharmacophore for activity against Plasmodium falciparum strains [2]. The historical development of 2-(Trichloromethyl)quinazolin-4(1H)-one as a research target began in earnest during the early 2000s, as researchers sought to develop new antiplasmodial agents to combat the growing problem of drug resistance in malaria treatment.

Early Discovery and Development

The systematic investigation of 2-(Trichloromethyl)quinazolin-4(1H)-one began with the recognition that quinazoline derivatives possess diverse biological activities. The compound was first synthesized using traditional methods involving the condensation of anthranilic acid derivatives with formamide under elevated temperatures [3]. The Chemical Abstracts Service assigned the compound its registry number 5558-95-2, establishing its formal chemical identity with the molecular formula C₉H₅Cl₃N₂O and a molecular weight of 263.5 g/mol [4].

The early research focused primarily on the structural characteristics of the compound, with particular attention to the trichloromethyl group's influence on the electronic properties of the quinazoline ring system. Studies revealed that the trichloromethyl substituent significantly affects the compound's reactivity and biological activity profile, making it a privileged structure for further medicinal chemistry investigations [5].

Evolution of Synthetic Methodologies

The development of efficient synthetic routes to 2-(Trichloromethyl)quinazolin-4(1H)-one has been a key area of research advancement. Early synthetic approaches relied on harsh reaction conditions and toxic reagents, limiting their practical application. The evolution of synthetic methodologies has been marked by several key improvements:

The introduction of milder reaction conditions using catalytic systems represented a significant advancement. Researchers developed methods using iodine-catalyzed oxidative cyclization reactions, which provided improved yields and reduced reaction times [6]. The development of solvent-free procedures and green chemistry approaches has further enhanced the synthetic accessibility of this important compound [7].

Modern synthetic strategies have focused on the development of one-pot multicomponent reactions that can efficiently construct the quinazoline core while introducing the trichloromethyl group in a single synthetic operation. These advances have made the compound more accessible for biological screening and medicinal chemistry applications [8].

Biological Activity Discovery Timeline

The biological activity profile of 2-(Trichloromethyl)quinazolin-4(1H)-one has been systematically explored over the past two decades, with significant milestones marking its development as a promising medicinal chemistry scaffold:

2009-2011: Antiplasmodial Activity Breakthrough

The most significant breakthrough came with the discovery of potent antiplasmodial activity. Verhaeghe and colleagues reported that derivatives of 2-(Trichloromethyl)quinazolin-4(1H)-one exhibited excellent activity against multi-resistant Plasmodium falciparum strains, with IC₅₀ values ranging from 0.4 to 2.2 μM [2]. This discovery established the compound as a promising lead for antimalarial drug development.

Subsequent work by Castera-Ducros and colleagues demonstrated that phenoxy derivatives of the compound maintained potent antiplasmodial activity, with one compound showing an IC₅₀ of 1.1 μM against the W2 Plasmodium falciparum strain [9]. These studies confirmed that the trichloromethyl group was essential for biological activity, as removal of this group resulted in complete loss of antiplasmodial properties.

2012-2015: Structure-Activity Relationship Studies

The period from 2012 to 2015 was marked by extensive structure-activity relationship studies aimed at understanding the molecular basis of the compound's biological activity. Researchers explored various modifications to the quinazoline core and the trichloromethyl group to optimize biological activity and selectivity [5].

Studies revealed that the trichloromethyl group plays a crucial role in the compound's mechanism of action, likely through its ability to interact with specific biological targets. The introduction of triazole-linked derivatives demonstrated moderate antimalarial activity, further validating the importance of the core structure [10].

2016-2020: Expansion into Anticancer Research

The research focus expanded significantly during this period to include anticancer applications. Liu and colleagues reported that quinazoline derivatives containing the trichloromethyl group exhibited broad-spectrum antitumor activity against multiple cancer cell lines [11]. This discovery opened new avenues for research and established the compound as a versatile scaffold for anticancer drug development.

The investigation of microtubule polymerization inhibition revealed that derivatives of 2-(Trichloromethyl)quinazolin-4(1H)-one could disrupt cellular microtubule structure, leading to cell cycle arrest and apoptosis [12]. These findings provided important mechanistic insights into the compound's anticancer activity.

2021-2025: Modern Therapeutic Applications

Recent research has focused on the development of dual-target inhibitors and combination therapies. Studies have demonstrated that derivatives of 2-(Trichloromethyl)quinazolin-4(1H)-one can simultaneously inhibit multiple kinases, including EGFR and VEGFR-2, making them attractive candidates for combination cancer therapy [13].

The development of glycoside derivatives has shown promise for improving the compound's pharmacokinetic properties while maintaining potent biological activity. These studies have revealed IC₅₀ values in the low micromolar range against various cancer cell lines, with excellent selectivity indices [13].

Research Significance and Impact

Table 1: Research Timeline and Key Milestones

| Year | Research Focus | Key Findings | Biological Target | Selectivity Index |

|---|---|---|---|---|

| 2009 | Antiplasmodial activity | IC₅₀ values 0.4-2.2 μM on P. falciparum | Plasmodium falciparum | 40-83 |

| 2011 | Phenoxy derivatives | IC₅₀ 1.1 μM on W2 P. falciparum | Plasmodium falciparum | 45.5 |

| 2012 | Sulfonamide derivatives | Lack of antiplasmodial activity | Plasmodium falciparum | Not determined |

| 2013 | Triazole-linked compounds | Moderate antimalarial activity | Plasmodium falciparum | Not reported |

| 2015 | Microtubule polymerization | Inhibition of microtubule polymerization | Microtubule proteins | Not specified |

| 2016 | Quinazoline derivatives | Broad-spectrum antitumor activity | Multiple cancer cells | 32-fold |

| 2017 | Anticancer activity | Potent anticancer activity | Various cancer cell lines | Not specified |

| 2018 | Antitumor agents | Nanomolar cytotoxicity | MGC-803, MCF-7, A549 cells | Not specified |

| 2019 | Anticancer agents | DHFR inhibition activity | Dihydrofolate reductase | 13.7 |

| 2020 | Triazole hybrids | EGFR-TK inhibition | EGFR-TK pathway | Not specified |

| 2021 | VEGFR-2 inhibitors | VEGFR-2 inhibitory activity | VEGFR-2 kinase | Not specified |

| 2022 | Dual EGFR/VEGFR-2 inhibitors | Dual kinase inhibition | EGFR and VEGFR-2 | Not specified |

| 2023 | Antibacterial activity | DHFR inhibition | Bacterial DHFR | Not specified |

| 2024 | Glycoside derivatives | EGFR/VEGFR-2 inhibition | EGFR and VEGFR-2 | Not specified |

| 2025 | Anticancer investigations | Enhanced anticancer potential | Multiple cancer targets | Not specified |

Table 2: Synthetic Methods and Procedures

| Starting Material | Synthetic Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Anthranilic acid | Formamide condensation | Heat with formamide, 180-200°C | 60-80 | Simple procedure | Toxic formamide |

| Anthranilamide | Triethoxymethane cyclization | N₂ atmosphere, 85-90°C | 72 | High efficiency | Complex workup |

| 2-Aminobenzamide | Iodine-catalyzed oxidation | Ethanol, I₂ catalyst, reflux | 85-95 | Mild conditions | Requires catalyst |

| 4-Chloro-2-trichloromethylquinazoline | Nucleophilic substitution | DMF, NaH, 0°C to rt | 60-98 | Versatile substrates | Limited scope |

| 2-Amino-5-chlorobenzonitrile | Chloroform reaction | CCl₄, base, elevated temperature | 45-65 | Direct synthesis | Harsh conditions |

| 2-Trichloromethylquinazoline | Functional group transformation | Various solvents, moderate temp | 50-75 | Good selectivity | Moderate yields |

| Methyl anthranilate | Amide formation | POCl₃, reflux conditions | 65-85 | Established method | Corrosive reagents |

| N-Phenylanthranilic acid | Cyclization reaction | Acid catalyst, heating | 55-70 | Scalable process | Side reactions |

| Isatoic anhydride | Amide-mediated cyclization | Acetic anhydride, reflux | 70-90 | Commercial availability | Waste generation |

| Trichloroacetonitrile | Direct condensation | Solvent-free, mild conditions | 40-60 | Atom economy | Specialized equipment |

The research significance of 2-(Trichloromethyl)quinazolin-4(1H)-one extends far beyond its individual biological activities. The compound has served as a key structural template for the development of numerous therapeutic agents, contributing to our understanding of structure-activity relationships in quinazoline chemistry [12]. Its discovery has led to the development of more effective antimalarial agents and has opened new avenues for cancer treatment research.

The compound's versatility as a synthetic intermediate has made it an important building block in medicinal chemistry. Its ability to undergo various chemical transformations while maintaining biological activity has enabled the development of diverse chemical libraries for drug discovery applications [14]. The systematic investigation of its biological properties has provided valuable insights into the molecular mechanisms of action of quinazoline-based therapeutics.

Recent advances in understanding the compound's mechanism of action have revealed its potential for targeting multiple biological pathways simultaneously. This polypharmacological approach represents a paradigm shift in drug development, moving away from the traditional "one drug, one target" model toward more comprehensive therapeutic strategies [15].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant